molecular formula C16H22N2O3S B2397683 rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide CAS No. 1556097-46-1

rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide

Cat. No.: B2397683
CAS No.: 1556097-46-1
M. Wt: 322.42
InChI Key: CASXIMNNHQXUNK-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of functional groups, including a sulfonamide, an oxetane, and a cyclohexyl group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide likely involves multiple steps, including the formation of the oxetane ring, the introduction of the cyclohexyl group, and the sulfonamide formation. Typical reaction conditions might include:

    Oxetane Formation: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Cyclohexyl Group Introduction: This might be achieved through a Grignard reaction or other organometallic methods.

    Sulfonamide Formation: This typically involves the reaction of a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production methods would likely optimize these reactions for scale, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, use of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the oxetane ring.

    Reduction: Reduction reactions might target the sulfonamide group or other functional groups.

    Substitution: The aromatic ring and the sulfonamide group could participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions but could include derivatives with modified functional groups or ring structures.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.

Biology

In biological research, it could be investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    Oxetane Derivatives: Compounds containing the oxetane ring, which are studied for their unique chemical properties.

    Cyclohexylamines: Compounds with a cyclohexyl group, often used in medicinal chemistry.

Uniqueness

The uniqueness of rac-4-Methyl-N-((1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl)benzenesulfonamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-methyl-N-[(1S,2S)-2-(oxetan-3-ylideneamino)cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12-6-8-14(9-7-12)22(19,20)18-16-5-3-2-4-15(16)17-13-10-21-11-13/h6-9,15-16,18H,2-5,10-11H2,1H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXIMNNHQXUNK-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N=C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N=C3COC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.